molecular formula C15H10ClN3OS2 B2971504 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862973-87-3

6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No. B2971504
M. Wt: 347.84
InChI Key: GZGIBSUPYONECE-UHFFFAOYSA-N
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Description

“6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Future Directions

Benzothiazole derivatives, including “6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine”, show promise in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer based on the advantages of benzothiazole frameworks .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS2/c1-20-10-3-2-4-11-13(10)18-15(21-11)19-14-17-9-6-5-8(16)7-12(9)22-14/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGIBSUPYONECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

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